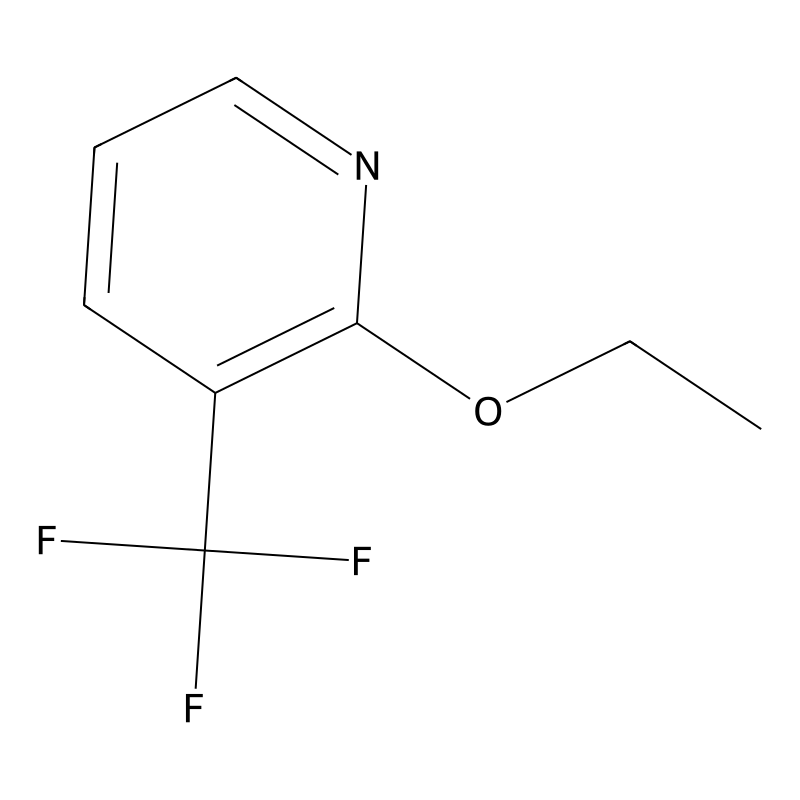

2-Ethoxy-3-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Summary of Application: TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market

Results or Outcomes: Since the introduction of fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names

Pest Control

Summary of Application: TFMP derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides.

Results or Outcomes: The presence of fluorine and pyridine structure in TFMP derivatives result in its superior pest control properties.

Pharmaceuticals

Summary of Application: TFMP derivatives are used in the production of a calcitonin gene-related peptide (CGRP) receptor antagonist.

Synthesis of Fluazifop

Summary of Application: 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction.

Methods of Application: This involves a simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride.

2-Ethoxy-3-(trifluoromethyl)pyridine is a chemical compound belonging to the class of trifluoromethylpyridines. Its molecular formula is C₈H₈F₃N₁O, and it features an ethoxy group and a trifluoromethyl group attached to a pyridine ring. The presence of these functional groups imparts unique chemical properties, making it an important compound in various applications, particularly in agrochemicals and pharmaceuticals.

- Oxidation: This compound can be oxidized to form pyridine N-oxides.

- Reduction: Reduction can yield partially or fully reduced derivatives of pyridine.

- Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions- Oxidation Agents: Hydrogen peroxide and peracids are commonly used.

- Reduction Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

- Substitution Reagents: Alkyl halides or acyl chlorides can facilitate substitution reactions.

The primary biological activity of 2-Ethoxy-3-(trifluoromethyl)pyridine is its role as an agrochemical, specifically targeting pests. Its mode of action involves the unique physicochemical properties conferred by the fluorine atom, which enhances its efficacy in pest control. The compound is also involved in biochemical pathways such as the Suzuki–Miyaura cross-coupling reaction, which is significant in organic synthesis.

Synthetic Routes

The synthesis of 2-Ethoxy-3-(trifluoromethyl)pyridine typically involves:

- Nucleophilic Substitution Reaction: An appropriate pyridine derivative reacts with ethyl alcohol and a trifluoromethylating agent, often requiring a base to facilitate the substitution.

- Industrial Production: Large-scale production may involve distillation and recrystallization to achieve high purity and yield. Advanced catalysts and optimized conditions enhance efficiency .

Other Methods

Alternative methods include chlorine/fluorine exchange using trichloromethylpyridine or direct introduction of a trifluoromethyl group via trifluoromethyl active species .

2-Ethoxy-3-(trifluoromethyl)pyridine is primarily utilized in the agrochemical industry for crop protection against pests. Its unique chemical structure allows for effective pest management while minimizing environmental impact. Additionally, it serves as a building block in pharmaceutical synthesis due to its reactivity and stability .

Studies on 2-Ethoxy-3-(trifluoromethyl)pyridine have focused on its interactions with various biological systems, particularly its efficacy against specific pests. The compound's unique properties allow it to interact effectively with biological targets, enhancing its potential as an agrochemical agent. Further research is ongoing to explore its interactions at the molecular level and optimize its use in crop protection.

Similar Compounds- 2-Ethoxy-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the fourth position.

- 2-Methoxy-3-(trifluoromethyl)pyridine: Features a methoxy group instead of an ethoxy group.

- 3-(Trifluoromethyl)pyridine: Lacks the ethoxy group entirely.

Uniqueness

The uniqueness of 2-Ethoxy-3-(trifluoromethyl)pyridine lies in the specific positioning of its ethoxy and trifluoromethyl groups. This arrangement significantly influences its chemical properties, such as stability and lipophilicity, which may enhance its biological activity compared to similar compounds.